molecular formula C11H15N5O B12639861 N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide CAS No. 921201-93-6

N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide

Cat. No.: B12639861
CAS No.: 921201-93-6
M. Wt: 233.27 g/mol
InChI Key: LGTZJLBFHSWUAT-UHFFFAOYSA-N
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Description

N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a dimethyl-beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-azidophenylamine with N,N-dimethyl-beta-alanine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Catalysts: Copper catalysts for azide-alkyne cycloaddition.

    Solvents: Organic solvents such as dichloromethane, ethanol, and water.

Major Products Formed

    Amines: Formed by the reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions with alkynes.

    Substituted Phenyl Derivatives: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide involves the reactivity of the azido group, which can undergo various transformations to form different functional groups. The azido group acts as an electrophile, making it susceptible to nucleophilic attack, leading to the formation of amines, triazoles, and other derivatives . The compound’s ability to participate in click chemistry reactions makes it a valuable tool in bioconjugation and molecular labeling .

Properties

CAS No.

921201-93-6

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

N-(4-azidophenyl)-3-(dimethylamino)propanamide

InChI

InChI=1S/C11H15N5O/c1-16(2)8-7-11(17)13-9-3-5-10(6-4-9)14-15-12/h3-6H,7-8H2,1-2H3,(H,13,17)

InChI Key

LGTZJLBFHSWUAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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